molecular formula C16H13NO B14279523 N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine CAS No. 119826-85-6

N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine

Cat. No.: B14279523
CAS No.: 119826-85-6
M. Wt: 235.28 g/mol
InChI Key: HKSMHIRWJFWLMG-UHFFFAOYSA-N
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Description

N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is derived from anthracene, a solid polycyclic aromatic hydrocarbon of formula C14H10, with a methyl group at the 10th position and a hydroxylamine group attached to the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine typically involves the reaction of 9-anthraldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions for about 30 minutes. After the reaction, the mixture is neutralized with hydrochloric acid and extracted with dichloromethane. The solvent is then removed under reduced pressure to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine involves its interaction with specific molecular targets. In cancer research, for example, it has been shown to inhibit the expression of MDMX, a protein that regulates the tumor suppressor p53. By activating p53, the compound induces apoptosis in cancer cells, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine is unique due to the presence of the methyl group at the 10th position, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its similar compounds.

Properties

CAS No.

119826-85-6

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

N-[(10-methylanthracen-9-yl)methylidene]hydroxylamine

InChI

InChI=1S/C16H13NO/c1-11-12-6-2-4-8-14(12)16(10-17-18)15-9-5-3-7-13(11)15/h2-10,18H,1H3

InChI Key

HKSMHIRWJFWLMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=NO

Origin of Product

United States

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